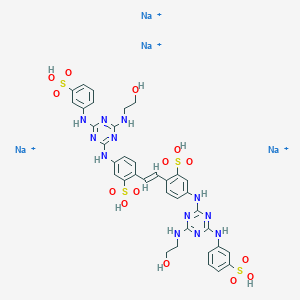

4,4'-Bis4-(2-hydroxyethyl)amino-6-(m-sulphonatoanilino)-1,3,5-triazin-2-ylaminostilbene-2,2'-disulphonate (sodium salt)

Description

Overview of Optical Brightening Agents and their Chemical Classification

Optical Brightening Agents (OBAs), also known as fluorescent whitening agents (FWAs), are organic compounds that enhance the perceived whiteness of materials. wikipedia.orgadditivesforpolymer.com They function by absorbing light in the invisible ultraviolet (UV) and violet regions of the electromagnetic spectrum (typically 340-370 nm) and re-emitting it as blue light (typically 420-470 nm) through fluorescence. wikipedia.org This emitted blue light counteracts the natural yellowish hue of many materials, resulting in a brighter, whiter appearance. wikipedia.orgeuroplas.com.vn

The chemical classification of optical brightening agents is diverse and can be based on their chemical structure. fibre2fashion.comunishivaji.ac.in The most prominent classes include:

Stilbene (B7821643) derivatives: This is the largest and most commercially significant class, accounting for approximately 80% of all OBAs produced. fibre2fashion.comunishivaji.ac.in Many brighteners for cotton, paper, and detergents are derived from stilbene. fibre2fashion.com

Coumarin (B35378) derivatives: These compounds are known for providing a high level of whiteness and are often used in applications where a softer, radiant finish is desired. europlas.com.vn

1,3-Diphenylpyrazoline derivatives: This class of OBAs is often used for brightening wool, polyamide, and acrylic fibers. additivesforpolymer.com

Benzoxazole (B165842) and Benzimidazole derivatives: These are noted for their durability and are frequently used in textiles and plastics that require resistance to frequent washing and light exposure. europlas.com.vnspecialchem.com

Naphthalimide derivatives: This group also contributes to the range of available optical brighteners. unishivaji.ac.in

Other heterocyclic systems: Various other chemical structures, such as those derived from cinnamic acid and heterocyclic dicarboxylic acids, are also employed as optical brightening agents. fibre2fashion.com

Fluorescent Brightener 251 belongs to the stilbene class of optical brightening agents. dyestuffintermediates.com

Significance of Fluorescent Brightener 251 in Research Domains

In academic and research contexts, Fluorescent Brightener 251 is noted for its utility as a fluorescent dye. medchemexpress.com Its properties as a quaternary ammonium (B1175870) salt and an anionic compound make it a subject of study in various chemical and material science applications. biosynth.com

Research has explored the application of fluorescent ultraviolet-absorbing compounds, like Fluorescent Brightener 251, for the visual labeling of microorganisms. nih.gov This technique allows for the tracking of cells and their transfer to subsequent generations, indicating potential applications in genetic studies. nih.gov

Furthermore, the synthesis of such fluorescent brighteners is a key area of research, with studies focusing on creating more efficient and effective compounds. For instance, a patented synthesis method for a fluorescent brightener highlights its utility for fibers and paper, emphasizing its good affinity for water and superior brightening effect compared to conventional agents. google.com The manufacturing process for Fluorescent Brightener 251 involves the condensation of 1,2-Bis(4-amino-2-sulfophenyl)ethene with 2,4,6-Trichloro-1,3,5-triazine, followed by reactions with 3-Aminobenzenesulfonic acid and 2-Aminoethanol. dyestuffintermediates.com

The compound's interaction with substrates is also of research interest. It is used for whitening cellulose (B213188) fibers and exhibits low to medium affinity, making it suitable for dyeing and continuous pad dyeing processes. dyestuffintermediates.com The radiation emission of Fluorescent Brightener 251 occurs at wavelengths of 280 nm, 350 nm, and 420 nm. biosynth.com

Chemical and Physical Properties of Fluorescent Brightener 251

Compound Names Mentioned in this Article

Structure

2D Structure

Properties

IUPAC Name |

tetrasodium;5-[[4-(2-hydroxyethylamino)-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-(2-hydroxyethylamino)-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N12O14S4.4Na/c49-15-13-37-31-43-33(39-23-3-1-5-27(17-23)63(51,52)53)47-35(45-31)41-25-11-9-21(29(19-25)65(57,58)59)7-8-22-10-12-26(20-30(22)66(60,61)62)42-36-46-32(38-14-16-50)44-34(48-36)40-24-4-2-6-28(18-24)64(54,55)56;;;;/h1-12,17-20,49-50H,13-16H2,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;;;/q;4*+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECFMGCMMKUMIN-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N12Na4O14S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1076.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Modification Strategies

Synthetic Pathways and Methodologies

The primary industrial synthesis of Fluorescent Brightener 251 is a multi-step process that typically involves condensation followed by a vulcanization reaction. patsnap.comgoogle.com This pathway is designed to construct the complex bis-benzoxazole stilbene (B7821643) structure efficiently.

The initial step is a condensation reaction. Toluic acid and o-aminophenol are reacted, often in the presence of a solvent like xylene, to form the intermediate compound 4-methylbenzoxazole (B175800). patsnap.comgoogle.com This intermediate is then isolated, sometimes via vacuum distillation, for the subsequent reaction. patsnap.com

The second major step is vulcanization. The 4-methylbenzoxazole intermediate is reacted with sulfur at elevated temperatures. google.com This step forms the ethene bridge linking the two phenylene-benzoxazole units, yielding the final product. google.com Research has focused on optimizing this stage to improve yield and product quality. For instance, modifications to the traditional method include increasing the reaction temperature to accelerate the vulcanization, which can reduce the reaction time to approximately three hours. google.com Furthermore, using a quantity of sulfur that is significantly lower than the theoretical requirement can minimize the formation of byproducts and eliminate unreacted sulfur in the final mixture. google.com The crude product is then typically purified through washing with solvents like dimethylbenzene and water to remove impurities and any unreacted starting materials. patsnap.comgoogle.com

| Step | Reactants | Conditions/Solvents | Product |

|---|---|---|---|

| 1. Condensation | Toluic acid, o-aminophenol | Solvent (e.g., xylene) | 4-methylbenzoxazole |

| 2. Vulcanization | 4-methylbenzoxazole, Sulfur | High temperature (e.g., 230-260°C), reduced reaction time (approx. 3 hours) | Crude 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-benzoxazole] |

| 3. Purification | Crude Product | Washing with solvents (e.g., dimethylbenzene, water) | Purified Fluorescent Brightener 251 |

Structural Analogue Derivatization for Enhanced Functionality

The modification of the core structure of fluorescent brighteners is a common strategy to enhance specific properties such as fluorescence efficiency, lightfastness, solubility, and substrate affinity. While specific derivatization studies on Fluorescent Brightener 251 are not extensively detailed in public literature, the principles can be understood from research on analogous compounds like stilbene and coumarin (B35378) derivatives. mdpi.comunishivaji.ac.in

The fundamental structure of optical brighteners consists of a system of conjugated double bonds, which is essential for fluorescence. unishivaji.ac.in For stilbene-based brighteners, derivatization often involves the introduction of various substituent groups onto the aromatic rings. For example, the introduction of sulfonic acid groups can increase water solubility and affinity for materials like nylon. unishivaji.ac.in The bis-triazinyl derivatives of 4,4'-diamino-stilbene-2,2'-disulfonic acid (DAS) represent a major class of brighteners where the properties are fine-tuned by modifying the substituents on the triazine rings. unishivaji.ac.in

In the case of benzoxazole-containing structures, modifications could theoretically include:

Altering Substituents on the Benzoxazole (B165842) Ring: Changing the methyl group at the 5-position to other alkyl or functional groups could influence the electron density of the system, thereby shifting the absorption and emission wavelengths and potentially improving photostability.

Modifying the Stilbene Bridge: While the ethylene (B1197577) bridge is fundamental to the stilbene chromophore, its replacement or modification is a potential, though more complex, route to new properties.

Substitution on the Phenyl Rings: Adding electron-donating or electron-withdrawing groups to the phenylene rings of the stilbene moiety can significantly impact the photophysical properties of the molecule.

The goal of such derivatization is to create molecules with optimized performance for specific applications, such as improved brightness and longevity when incorporated into plastics or fibers. google.com

Computational Chemistry Approaches to Synthetic Design

Computational chemistry provides powerful tools for the design and optimization of fluorescent molecules and their synthetic pathways. Methods like Density Functional Theory (DFT) are employed to model the electronic structure and predict the properties of optical brighteners before they are synthesized in a lab. mdpi.com This approach saves significant time and resources by focusing experimental efforts on the most promising candidates.

For a molecule like Fluorescent Brightener 251, computational approaches can be used to:

Predict Photophysical Properties: Calculations can determine the molecule's optimal geometry and predict its UV-Vis absorption and fluorescence emission spectra. This allows researchers to understand how structural changes will affect its color and brightness. mdpi.com

Analyze Molecular Orbitals: The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the electronic transitions responsible for fluorescence. researchgate.net Understanding the HOMO-LUMO gap helps in designing molecules that absorb and emit light at desired wavelengths.

Model Reaction Mechanisms: Computational chemistry can be used to study the reaction pathways for the synthesis of the brightener. By calculating the energy barriers for different steps, it is possible to identify rate-limiting steps and propose alternative, more efficient synthetic routes or catalysts.

Design Novel Structures: By systematically modifying the structure of Fluorescent Brightener 251 in silico (e.g., adding different functional groups) and calculating the resulting properties, researchers can screen a vast number of potential derivatives to identify new compounds with enhanced functionality. researchgate.net

Studies on related fluorescent systems, such as coumarin derivatives and other optical brighteners, have successfully used DFT with functionals like B3LYP to optimize structures and investigate their thermodynamic and electronic properties, demonstrating the utility of these methods in the field of fluorescent dye development. mdpi.comresearchgate.net

Spectroscopic and Photophysical Characterization

Advanced Spectroscopic Techniques for Characterization

A suite of advanced spectroscopic techniques is employed to elucidate the structural and electronic properties of Fluorescent Brightener 251 and related compounds. These methods provide insights into the molecule's interaction with light and the dynamics of its excited states.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Profiles

UV-Vis spectroscopy is a fundamental technique for characterizing fluorescent brighteners. It reveals the wavelengths of light the compound absorbs. For stilbene-based brighteners, the absorption spectrum typically shows a strong band in the near-UV region, which is essential for their brightening action. researchgate.net These compounds absorb UV radiation, typically between 340 and 380 nm, and re-emit it in the blue portion of the visible spectrum (400-450 nm). researchgate.net The absorption maxima for stilbene (B7821643) derivatives are influenced by their molecular structure, including the presence of various substituents. mdpi.com For instance, the absorption peaks of cis- and trans-isomers of some stilbene-triazine derivatives have been observed in the ranges of 281–291 nm and 353–361 nm, respectively. researchgate.net The absorption spectrum of a closely related stilbene derivative, 4,4′-bis(2-benzoxazolyl)stilbene (BBS), shows a maximum around 350 nm. acs.org

Table 1: UV-Vis Absorption Data for Stilbene-Based Fluorescent Brighteners

| Compound Class | Isomer | Absorption Maximum (λmax) Range (nm) |

| Stilbene-triazine derivatives | cis | 281-291 |

| Stilbene-triazine derivatives | trans | 353-361 |

| General Stilbene Brighteners | Not specified | 340-380 |

Fluorescence Spectroscopy: Excitation and Emission Spectra

Fluorescence spectroscopy is critical for determining the emission properties of Fluorescent Brightener 251. The emission spectrum reveals the color of the light emitted after the absorption of UV radiation. For effective brightening, a strong blue fluorescence is desired. synthasite.com The fluorescence emission peaks for a series of novel stilbene-triazine derivatives were found to be in the range of 400–650 nm. researchgate.net The emission maxima for six synthesized stilbene-based dyes containing benzoxazole (B165842) substituents were observed between 435 nm and 471 nm. mdpi.com In acidic solutions, a shift in the emission maximum has been observed for some stilbene derivatives due to the protonation of amino and sulfonic groups, which can reduce fluorescence quenching. researchgate.net

Table 2: Fluorescence Emission Data for Stilbene-Based Fluorescent Brighteners

| Compound Class | Emission Maximum (λem) Range (nm) |

| Stilbene-triazine derivatives | 400-650 |

| Stilbene-based dyes with benzoxazole substituents | 435-471 |

Time-Resolved Fluorescence Studies

Time-resolved fluorescence spectroscopy provides insights into the lifetime of the excited state and the dynamics of the fluorescence decay process. bmglabtech.comnih.gov A fluorophore in a uniform environment will typically exhibit a single exponential decay, indicating a single fluorescence lifetime. nih.gov However, multiple decay components suggest the presence of different conformational states or environments. nih.gov For example, 4,4′-bis(2-benzoxazolyl)stilbene (BBS) in solution was found to have a monoexponential lifetime, independent of its concentration. acs.org Time-resolved studies are crucial for understanding the various deactivation pathways of the excited state, including non-radiative processes. acs.orgkobv.de These studies can reveal the presence of short-lived and long-lived fluorescent species. bmglabtech.com

Electron Spin Resonance (ESR) Spectroscopy for Photochemical Intermediates

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for detecting and characterizing paramagnetic species, such as radical intermediates, that may form during photochemical reactions. jlu.edu.cn The underlying photochemical mechanisms of some fluorescent brighteners have been investigated using ESR spin-trapping techniques. nih.govresearchgate.net This method allows for the identification of transient radical species, providing evidence for proposed reaction pathways, such as electron transfer processes. researchgate.net For instance, ESR has been used to support the generation of phenyl radicals in the photochemical reactions of certain brighteners. researchgate.net

Quantum Chemical Studies of Electronic Structure

Quantum chemical studies, particularly those employing first-principles methods, offer a theoretical framework for understanding the electronic structure and excited-state dynamics of fluorescent brighteners.

First-Principles Investigations of Excited State Dynamics

First-principles investigations, such as those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are used to model the behavior of molecules in their excited states. medchemexpress.commdpi.com These computational methods can be used to predict the excited-state potential energy surfaces and simulate the dynamics of photochemical reactions. researchgate.netacs.org For stilbene and its derivatives, these studies have been instrumental in understanding the complex isomerization and cyclization pathways that can occur upon photoexcitation. researchgate.netacs.org On-the-fly dynamics simulations can trace the reaction pathways from the initial excited state to the final products, providing insights into branching ratios and reaction timescales. acs.org Such theoretical investigations are crucial for designing novel fluorescent brighteners with improved properties. medchemexpress.com

Theoretical Modeling of Photophysical Processes

Theoretical modeling provides invaluable insights into the electronic structure and photophysical pathways of fluorescent molecules like Fluorescent Brightener 251. Quantum-chemical methods are employed to understand the nature of the electronic transitions, predict spectroscopic properties, and elucidate the mechanisms of excited-state processes.

For stilbene and its derivatives, multiconfigurational second-order perturbation theory (CASPT2) and time-dependent density functional theory (TD-DFT) are powerful tools for studying their electronic spectra. nih.gov Theoretical studies on trans-stilbene (B89595) have successfully assigned the valence excited singlet states responsible for the observed absorption bands. nih.gov These calculations can predict the energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities.

Computational studies on triazine-stilbene fluorescent brighteners have shown that the nature of the substituents on the triazine ring can influence the photophysical properties, although the fundamental absorption and fluorescence characteristics are largely determined by the stilbene core. researchgate.net Theoretical models can also be used to investigate the geometries of the molecule in both the ground and excited states, which is crucial for understanding processes like photochemical isomerization.

Analysis of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity, linked by an intramolecular hydrogen bond. mdpi.com Upon photoexcitation, a proton is transferred from the donor to the acceptor, leading to the formation of a transient tautomer with distinct electronic and, consequently, emissive properties. This process is often characterized by a large Stokes shift, meaning a significant difference between the absorption and emission wavelengths.

While Fluorescent Brightener 251 itself is not a classic example of a molecule undergoing ESIPT, the study of ESIPT mechanisms in structurally related dyes provides a framework for understanding potential excited-state dynamics. A notable theoretical investigation by Vérité, Guido, and Jacquemin (2019) explored a double ESIPT process in a thiophene-based dye, which, like FB 251, is a complex fluorescent molecule. rsc.orgnih.gov Their research utilized Time-Dependent Density Functional Theory (TD-DFT) and post-Hartree-Fock methods to analyze the complex emission spectrum arising from the presence of two ESIPT sites. rsc.orgnih.gov The study successfully attributed the different emission maxima to the initial double enol form, a single ESIPT enol-keto tautomer, and a double ESIPT structure. rsc.orgnih.gov This work highlights the power of computational chemistry in unraveling complex photophysical pathways. rsc.orgnih.gov

Theoretical simulations have shown that the energy barrier for ESIPT can be very small, leading to ultrafast proton transfer on the femtosecond timescale. nih.gov The potential energy surfaces of the ground and excited states are key to understanding the feasibility and dynamics of the ESIPT process. nih.gov

Photochemical Isomerization Processes and Efficiency

A significant photochemical process that affects the efficiency and stability of stilbene-based fluorescent brighteners, including Fluorescent Brightener 251, is trans-cis (or E-Z) isomerization. The trans isomer of these compounds is typically the fluorescent form, possessing a planar structure that allows for efficient absorption and emission of light. rsc.orghec.gov.pk

Upon exposure to UV light, the trans isomer can undergo a rotation around the central ethylene (B1197577) double bond, leading to the formation of the non-planar cis isomer. rsc.org This isomerization process disrupts the conjugation of the molecule, resulting in a significant loss of fluorescence. rsc.org The cis isomer has a hypsochromically shifted absorption maximum compared to the trans isomer. For a series of triazine-stilbene fluorescent brighteners in aqueous solution, the trans-isomer absorbs at approximately 343-238 nm, while the cis-isomer absorbs at 260-274 nm. rsc.org

The photochemical trans-cis isomerization is a reversible process, and a photostationary state is eventually reached under continuous irradiation, consisting of a mixture of both isomers. rsc.org The efficiency of this isomerization process is a critical factor in the photostability of the fluorescent brightener. A high efficiency of trans-to-cis isomerization leads to a more rapid loss of the desired brightening effect.

The table below outlines the key aspects of the photochemical isomerization of triazine-stilbene fluorescent brighteners.

| Process | Description | Consequence |

| trans-cis Isomerization | Rotation around the central double bond upon UV irradiation, converting the planar trans isomer to the non-planar cis isomer. rsc.org | Loss of fluorescence as the cis isomer is non-fluorescent. rsc.org |

| Absorption Shift | The cis isomer absorbs at shorter wavelengths (hypsochromic shift) compared to the trans isomer. rsc.org | Altered interaction with light and reduced efficiency of the brightening effect. rsc.org |

| Photostationary State | An equilibrium mixture of trans and cis isomers is established under continuous irradiation. rsc.org | The overall fluorescence intensity is reduced compared to the initial state with only the trans isomer. rsc.org |

Environmental Fate, Transport, and Degradation Research

Occurrence and Distribution in Environmental Matrices

FWAs are widely used in consumer products like laundry detergents and paper, leading to their continuous release into wastewater and subsequent distribution throughout various environmental compartments. industrialchemicals.gov.au

Due to their use in detergents and paper products, stilbene-type FWAs are consistently found in domestic and industrial wastewater. researchgate.net While specific concentrations for FB 251 are not documented, studies on related compounds provide insight into typical levels. For instance, concentrations of the diaminostilbene derivative DAS 1 have been measured at 2.9−5.7 μg/L in sewage. In urban streams and coastal waters, which receive wastewater effluents, concentrations of optical brighteners can be significant. One study in Japan found levels up to 6.4 μg/L in highly urbanized streams. figshare.com Another study focusing on a Swiss lake measured concentrations of the related FWAs, DAS 1 and DSBP, ranging from 12 to 98 ng/L in the lake water.

Removal of FWAs during wastewater treatment is not primarily driven by degradation but by strong adsorption to sewage sludge. nih.gov This process can remove a significant portion of the compounds from the water phase; for example, an 85% elimination rate via adsorption to sludge has been reported for the related compound FWA-1. acs.org Despite this, the remaining fraction is discharged into surface waters. nih.gov

Table 1: Occurrence of Structurally Related Fluorescent Whitening Agents in Aquatic Environments

| Compound/Class | Matrix | Concentration Range | Location/Study Reference |

|---|---|---|---|

| Optical Brighteners | Wastewater | Up to 22 μg/L | General (Hayashi et al., 2002; Cao et al., 2009, as cited in figshare.com) |

| Optical Brighteners | Urban Streams | Up to 6.4 μg/L | Japan (Hayashi et al., 2002, as cited in figshare.com) |

| DAS 1 | Sewage | 2.9–5.7 μg/L | Switzerland (Poiger et al., 1999) |

| DAS 1 & DSBP | Lake Water | 12–98 ng/L | Switzerland (Stoll & Giger, 1997) |

The strong tendency of FWAs to adsorb to particulate matter leads to their accumulation in sewage sludge, which becomes a primary reservoir for these compounds in solid matrices. nih.gov A nationwide survey of municipal sludge in China detected 25 different FBs, with total concentrations ranging from 7,300 to 1,520,000 ng/g and a median of 35,300 ng/g. nih.govmedchemexpress.com Although FB 251 was not among the target analytes in that specific study, the results highlight the significant load of the general class of FWA compounds in sludge. nih.govmedchemexpress.com

When sludge is applied to land as a fertilizer, these compounds are introduced into the soil environment. nih.gov FWAs are considered to have low mobility and are persistent in soil and sediment. nih.gov Historical records of FWAs have been found in sediment core samples dating back to the 1950s, indicating their long-term persistence. nih.gov Studies on soil plots amended with biosolids have shown that contamination with FWAs can persist for extended periods, with one study noting contamination throughout a 45-month test period. nih.gov In lake sediments, concentrations of the related compounds DAS 1 and DSBP have been measured in the range of 0.4 to 1.4 mg/kg of dry matter in the upper sediment layers.

Table 2: Occurrence of Structurally Related Fluorescent Whitening Agents in Solid Matrices

| Compound/Class | Matrix | Concentration Range | Location/Study Reference |

|---|---|---|---|

| Total FBs (25 analytes) | Municipal Sludge | 7,300–1,520,000 ng/g | China (Zeng et al., 2023) nih.govmedchemexpress.com |

| DAS 1 & DSBP | Lake Sediment (top layers) | 0.4–1.4 mg/kg (dry matter) | Switzerland (Stoll & Giger, 1997) |

| DAS 1 | Sediment (near WWTP discharge) | 7,200 ng/g (dry weight) | Sweden (Swedish National Screening Programme, 2010) |

Abiotic Degradation Mechanisms

Abiotic processes, particularly photodegradation, are the most significant pathways for the transformation of stilbene-type FWAs in the environment.

In the presence of sunlight, stilbene-based FWAs in aqueous solutions undergo rapid photodegradation. industrialchemicals.gov.au The primary mechanism involves a reversible isomerization of the central ethylenic bond from the planar trans-isomer, which is fluorescent, to the non-planar cis-isomer, which is not. This initial step is followed by photo-oxidative cleavage of the bond, leading to the formation of various degradation products. industrialchemicals.gov.au

This process can be a significant removal pathway in sunlit surface waters. A mass balance study for the related compound FWA-1 in a Swiss lake determined that photolysis accounted for approximately 50% of its removal over a one-year period. acs.org The half-life for direct photolysis of similar FWAs in sunlit water has been estimated in laboratory studies to be between 3 to 6 hours.

There is a general lack of data regarding the hydrolysis of stilbene-type FWAs. nih.gov These compounds are designed to be stable under the alkaline conditions found in laundry processes, suggesting that hydrolysis under typical environmental pH ranges is not a significant degradation pathway. industrialchemicals.gov.au Other chemical transformations can occur, such as degradation by strong oxidizing agents like hypochlorite, but this is more relevant to conditions during laundering with bleach than to natural environmental processes. researchgate.net

Biotic Degradation Processes

Fluorescent whitening agents of the diaminostilbene class are generally considered to be poorly biodegradable. acs.org Standard biodegradability tests often fail to show significant removal of these compounds. acs.org Studies on wastewater treatment processes have concluded that biodegradation of FWAs is not a significant removal mechanism in either aerobic biological stages or anaerobic sludge treatment. The primary mode of elimination from wastewater is physical removal via adsorption onto sludge particles, with rates of 85% to over 90% being reported for related compounds. nih.govacs.org Once in sediment or soil, these compounds are expected to persist, with half-lives estimated to exceed six months. nih.gov

Environmental Transport and Partitioning Behavior

The environmental transport of Fluorescent Brightener 251 and similar compounds is largely limited by their strong adsorption to solids. FWAs exhibit a high affinity for environmental particulates such as suspended solids in water, sewage sludge, soil, and sediment. diva-portal.orgraytopoba.comindustrialchemicals.gov.au This strong binding is a key factor in their environmental distribution.

In aqueous environments, the adsorbed fraction of FWAs to suspended solids can be over 90% in activated sludge. industrialchemicals.gov.au This leads to their significant removal from wastewater and subsequent concentration in sludge. industrialchemicals.gov.au When this sludge is applied to agricultural land, the FWAs are transferred to the soil environment. Due to their low mobility, they are unlikely to leach extensively through the soil into groundwater. industrialchemicals.gov.au

Studies on related compounds provide insight into this behavior. For example, the adsorption coefficients (Koc) for Fluorescent Brightener 71 and Fluorescent Brightener 220 in various soils and sediments are high, confirming their low mobility. industrialchemicals.gov.au

To quantify the adsorption behavior of fluorescent brighteners on surfaces, researchers employ adsorption isotherm models. The two most common models are the Langmuir and Freundlich isotherms. mdpi.comicrc.ac.ir

Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the adsorbent surface, forming a monolayer (a single layer of molecules). icrc.ac.irkpi.ua

Freundlich Isotherm: This model is an empirical equation that describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. It can represent multilayer adsorption. icrc.ac.iricrc.ac.ir

Table 1: Comparison of Adsorption Isotherm Models

| Model | Assumptions | Applicability |

|---|---|---|

| Langmuir | Monolayer adsorption, homogeneous surface, finite number of identical sites. icrc.ac.irkpi.ua | Often used for chemisorption or when a maximum adsorption capacity is reached. mdpi.com |

| Freundlich | Multilayer adsorption, heterogeneous surface, non-uniform distribution of adsorption heat. icrc.ac.ir | Versatile empirical model, often fits experimental data well for physical adsorption. mdpi.comicrc.ac.ir |

Adsorption kinetics describe the rate at which a solute is removed from a solution and adsorbed onto a surface. Common kinetic models include the pseudo-first-order and pseudo-second-order models. icrc.ac.ir In the study of FBA 113 on cotton, the adsorption kinetics were best described by the pseudo-second-order model, which often implies that the rate-limiting step may be chemical adsorption. icrc.ac.iricrc.ac.ir

Thermodynamic parameters—Gibbs free energy (ΔG⁰), enthalpy (ΔH⁰), and entropy (ΔS⁰)—are calculated to determine the spontaneity and nature of the adsorption process. icrc.ac.irnih.govajol.info

Gibbs Free Energy (ΔG⁰): A negative value indicates a spontaneous adsorption process. icrc.ac.ir

Enthalpy (ΔH⁰): A negative value indicates an exothermic process (heat is released), while a positive value indicates an endothermic process (heat is absorbed). ajol.info

Entropy (ΔS⁰): A positive value suggests increased randomness at the solid-liquid interface during adsorption. icrc.ac.ir

For the adsorption of FBA 113 onto cotton, the thermodynamic analysis revealed that the process was spontaneous and exothermic. icrc.ac.iricrc.ac.ir

Table 2: Thermodynamic Parameters for the Adsorption of FBA 113 on Cotton

| Parameter | Value | Interpretation |

|---|---|---|

| Enthalpy (ΔH⁰) | -26.58 kJ/mol | The process is exothermic. icrc.ac.iricrc.ac.ir |

| Entropy (ΔS⁰) | 34.19 J/mol·K | Increased randomness at the fiber-dye interface. icrc.ac.iricrc.ac.ir |

| Gibbs Free Energy (ΔG⁰) | Negative | The adsorption process is spontaneous. icrc.ac.iricrc.ac.ir |

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from the environment, leading to a concentration higher than that in the surrounding medium. sumitomo-chem.co.jp The potential for fluorescent brighteners to bioaccumulate is a subject of ongoing research, with some conflicting information.

Some sources suggest that FWAs have the capacity to bioaccumulate. mdpi.com However, other assessments conclude that they are not bioaccumulative. industrialchemicals.gov.au For ionic compounds like the stilbene-derived brighteners, it is suggested that the potential for bioaccumulation from the water phase is not significant. oecd.org This is partly due to their chemical structure and high water solubility. However, the possibility of bioaccumulation in sediment-dwelling (benthic) organisms that ingest contaminated particulates cannot be ruled out. oecd.org The lack of comprehensive data on the fat-solubility of many brighteners makes a definitive assessment of their bioaccumulation potential difficult. epa.gov

Advanced Analytical Methodologies for Research

Chromatographic Separation Techniques

Chromatographic methods are essential for separating Fluorescent Brightener 251 from complex matrices before quantification. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection

HPLC is a cornerstone technique for the analysis of fluorescent whitening agents (FWAs), including Fluorescent Brightener 251. scribd.comtonexchem.com It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). tonexchem.com For FWA analysis, reversed-phase HPLC is commonly employed, often utilizing a C8 or C18 column. scribd.com

A key aspect of HPLC analysis is the choice of detector. For fluorescent compounds like Brightener 251, a fluorescence detector (FLD) offers high sensitivity and selectivity. measurlabs.com The analysis typically involves setting the excitation wavelength at which the compound absorbs light and the emission wavelength at which it fluoresces. For instance, a common setup uses an excitation wavelength of 340 nm and an emission wavelength of 390 nm or 430 nm. scribd.comncl.edu.tw In some cases, a UV detector is used in series with the FLD to differentiate between the trans and cis isomers of stilbene-based brighteners, as the cis form does not fluoresce but can be detected by UV absorption. scribd.comncl.edu.tw

The mobile phase composition is optimized to achieve good separation. A typical mobile phase for the analysis of fluorescent brighteners might consist of a mixture of acetonitrile (B52724) and a buffer solution, such as disodium (B8443419) hydrogen phosphate (B84403) or ammonium (B1175870) acetate. scribd.comscience.gov Isocratic elution, where the mobile phase composition remains constant, is often sufficient for separating these compounds. scribd.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

UPLC represents a significant advancement over traditional HPLC, offering improved resolution, speed, and sensitivity. ijsrtjournal.com This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without compromising efficiency. ijsrtjournal.com The enhanced resolution of UPLC is particularly beneficial when analyzing complex samples containing multiple fluorescent whitening agents or interfering substances. ijsrtjournal.comfda.gov

Coupled Techniques (e.g., HPLC-DAD-FLD, UPLC-PDA-FLR)

To enhance the confidence in analytical results, chromatographic systems are often coupled with multiple detectors. The combination of a Diode Array Detector (DAD) or Photodiode Array (PDA) with a Fluorescence Detector (FLD or FLR) is particularly powerful for the analysis of fluorescent compounds. newclothmarketonline.comfda.gov

HPLC-DAD-FLD: In this setup, the DAD provides information about the UV-Vis absorption spectrum of the analyte, which aids in its identification, while the FLD provides sensitive quantification. measurlabs.comnewclothmarketonline.com A method was developed for the analysis of nine different fluorescent brighteners in textiles and toilet paper using HPLC-DAD-FLD. newclothmarketonline.com The qualitative analysis was based on comparing the retention time and spectral characteristics with reference materials, while quantification was achieved using the external standard method. newclothmarketonline.com

UPLC-PDA-FLR: This combination leverages the high resolution of UPLC with the dual detection capabilities of PDA and FLR. fda.govfda.gov The PDA detector provides spectral information for identity confirmation, while the fluorescence detector offers significantly higher sensitivity for quantification. fda.gov For instance, in the analysis of certain fluorescent brightening agents, the fluorescence detector was found to be at least 10 times more sensitive than the PDA detector. fda.gov

These coupled techniques provide a comprehensive analytical solution, offering both high sensitivity and confident identification of Fluorescent Brightener 251 and other related compounds.

Spectrometric and Spectrophotometric Quantification

While chromatography is used for separation, spectrometry and spectrophotometry are the primary methods for the quantification and structural elucidation of Fluorescent Brightener 251.

Fluorescence Spectrophotometry for Quantitative Analysis

Fluorescence spectrophotometry is a highly sensitive technique used for the quantitative analysis of fluorescent compounds. tonexchem.comconductscience.com The method is based on the principle that fluorescent molecules absorb light at a specific excitation wavelength and then emit light at a longer wavelength. conductscience.comchemicalbook.com The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, allowing for precise quantification. conductscience.com

For Fluorescent Brightener 251 and similar compounds, fluorescence spectrophotometry can be used to determine their total amount in a sample. newclothmarketonline.com However, it is often used in conjunction with a separation technique like HPLC to quantify individual fluorescent whitening agents in a mixture. newclothmarketonline.com The selection of appropriate excitation and emission wavelengths is critical for achieving maximum sensitivity and selectivity. ncl.edu.tw For many fluorescent whitening agents, an excitation wavelength around 350 nm and an emission wavelength in the blue region of the visible spectrum (around 430-450 nm) are commonly used. ncl.edu.twchemicalbook.com

| Analytical Technique | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| HPLC with Fluorescence Detection | 340 | 390 | scribd.com |

| HPLC with Fluorescence Detection | 340 | 430 | ncl.edu.tw |

| UPLC with Fluorescence Detection | 350 | 430 | science.gov |

Ultraviolet Spectrophotometry for Structural Elucidation

Ultraviolet (UV) spectrophotometry is a valuable tool for the structural elucidation of organic compounds, including fluorescent brighteners. tonexchem.com This technique measures the absorption of UV light by a molecule as a function of wavelength. xrite.com The resulting UV spectrum is characteristic of the compound's electronic structure and can provide information about the presence of chromophores, which are the parts of the molecule that absorb light. unishivaji.ac.in

Fluorescent Brightener 251, being a complex organic molecule, exhibits characteristic absorption bands in the UV region. biosynth.com It is known to emit radiation at wavelengths of 280 nm, 350 nm, and 420 nm. biosynth.com While UV spectrophotometry can be used for preliminary qualitative analysis and to some extent for quantification, its primary role in the context of advanced analysis is often for structural confirmation, especially when coupled with other techniques like HPLC. scribd.comtonexchem.com For example, a UV detector in an HPLC system can help to identify compounds based on their UV spectra and distinguish between different isomers. scribd.com

| Compound | Reported UV Emission Wavelengths (nm) | Reference |

| Fluorescent Brightener 251 | 280, 350, 420 | biosynth.com |

Excitation-Emission Matrix (EEM) Fluorescence Spectroscopy for Complex Systems

Excitation-Emission Matrix (EEM) spectroscopy is a powerful analytical technique that provides a comprehensive fluorescent profile of a sample, often referred to as a "molecular fingerprint". azom.comedinst.com This method involves recording a series of fluorescence emission spectra at sequentially incremented excitation wavelengths. The resulting data is a three-dimensional matrix of excitation wavelength, emission wavelength, and fluorescence intensity, which is typically visualized as a contour plot. edinst.comhoriba.com This detailed output makes EEM particularly valuable for the analysis of complex systems where multiple fluorescent components may be present. azom.com

The application of EEM is especially pertinent for the analysis of chromophoric dissolved organic matter (CDOM) in natural water sources, where fluorescent whitening agents (FWAs) like Fluorescent Brightener 251 may be present as pollutants. horiba.comdtu.dk Traditional fluorescence methods are often limited by phenomena such as the inner filter effect (IFE), where high concentrations of fluorescing molecules can distort the spectrum. azom.comhoriba.com EEM, when combined with appropriate data analysis, can help to navigate these challenges. The technique's ability to capture a broad picture of a sample's fluorescence in a single acquisition allows for the rapid and detailed analysis of complex mixtures. edinst.com

Research into the fate of FWAs in aquatic environments utilizes EEM to characterize river waters impacted by industrial effluents. acs.org The method allows for the identification of different fluorescent components, including various types of optical brighteners and natural organic matter, which often have overlapping spectral features. usgs.govrsc.org

Chemometric Approaches in Analytical Characterization

The large and complex datasets generated by EEM spectroscopy necessitate the use of advanced statistical and mathematical methods for data interpretation, collectively known as chemometrics. upupstars.com Chemometric approaches are essential for resolving the overlapping spectral signals from multiple components in a mixture, a common scenario in environmental samples containing compounds like Fluorescent Brightener 251. rsc.org These multivariate analysis techniques can extract meaningful chemical information from the complex EEM data, enabling the identification and quantification of specific analytes even in the presence of unknown interferences. rsc.orgconicet.gov.ar

Multivariate Calibration Techniques (e.g., PARAFAC, ATLD)

Multivariate calibration techniques are powerful tools for decomposing the complex three-way data array (sample × emission × excitation) obtained from EEM spectroscopy. rsc.org

Parallel Factor Analysis (PARAFAC) is a widely used chemometric model for analyzing EEM data. jascoinc.comrsc.org PARAFAC decomposes the dataset into a set of trilinear components, each corresponding to an individual fluorescent chemical species. rsc.org This allows for the mathematical separation of the excitation and emission spectra and the relative concentration of each component in the mixture. jascoinc.comrsc.org The technique has proven useful for identifying component spectra from mixed solutions and can be used for the quantitative analysis of each component. jascoinc.com The main advantage of PARAFAC is its ability to achieve unique solutions, providing chemically interpretable profiles of the fluorophores present in the sample. rsc.org

Alternating Trilinear Decomposition (ATLD) is another second-order calibration algorithm applied to EEM fluorescence data. rsc.orgnih.gov A key feature of ATLD is its "second-order advantage," which enables it to obtain satisfactory quantitative results for target analytes even when uncalibrated, unknown interferences are present in the sample. rsc.orgnih.gov The ATLD algorithm decomposes the three-dimensional fluorescence spectrum matrix into three low-dimension matrices representing relative excitation, relative emission, and relative concentration. scispace.com This method has been successfully applied to detect organic pollutants in water and to study the photodegradation kinetics of various compounds in complex food matrices without extensive sample pretreatment. nih.govscispace.commdpi.com

The table below summarizes the key features of these two prominent multivariate calibration techniques.

Table 1: Comparison of PARAFAC and ATLD Chemometric Techniques| Feature | PARAFAC (Parallel Factor Analysis) | ATLD (Alternating Trilinear Decomposition) |

|---|---|---|

| Primary Function | Decomposes EEM data into individual chemical components. rsc.org | Decomposes three-dimension fluorescence spectrum matrix into relative excitation, emission, and concentration matrices. scispace.com |

| Key Advantage | Can provide unique solutions for the mathematical identification and quantification of fluorophores. rsc.org | "Second-order advantage" allows for quantification in the presence of unknown, uncalibrated interferences. rsc.orgnih.gov |

| Application | Analysis of dissolved organic matter; component analysis in mixed solutions. jascoinc.comrsc.org | Water contamination event detection; photodegradation kinetic studies. nih.govscispace.com |

| Data Handling | Interprets complex EEM data to extract component information. jascoinc.com | Can resolve heavily overlapping spectral environments without complex pretreatment steps. nih.gov |

Data Analysis for Complex Environmental Matrices

The analysis of Fluorescent Brightener 251 and other FWAs in complex environmental matrices, such as river water and wastewater treatment plant effluents, presents significant analytical challenges. nih.gov A primary issue is the presence of natural organic matter, which also fluoresces and can interfere with the quantification of target analytes. usgs.gov

Chemometric methods applied to EEM data provide a robust solution to this problem. By employing techniques like PARAFAC and ATLD, it is possible to simultaneously determine multiple analytes with overlapping spectra in the presence of uncalibrated interferences. rsc.org This approach can eliminate the need for extensive and time-consuming sample separation steps. rsc.org

Research has demonstrated the successful application of these methods for the analysis of FWAs in real-world samples. For instance, a spectrofluorimetric method based on second-order multivariate calibration was developed for the quantitative analysis of linear alkyl benzene (B151609) sulfonate (LABS) and an optical brightener (OB) in laundry powders and environmental samples. rsc.org The study reported high accuracy, with satisfactory recovery rates for the spiked samples, as detailed in the table below.

Table 2: Recovery Rates in Spiked Samples Using Second-Order Calibration

| Sample Type | Analyte | Recovery Rate (%) |

|---|---|---|

| Laundry Powders | LABS | 92.8 - 109.3 |

| Laundry Powders | OB | 97.1 - 105.2 |

| Environmental Samples | LABS | 98.0 - 109.3 |

| Environmental Samples | OB | 94.0 - 107.7 |

Data sourced from a study on model-based three-way chemometric methods. rsc.org

Furthermore, conventional analytical methods for FWA detection often involve solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC). nih.govresearchgate.net While effective, these methods can yield variable recovery rates depending on the complexity of the sample matrix. The integration of advanced chemometric data analysis with fluorescence spectroscopy offers a more direct and potentially more accurate analytical pathway.

Table 3: Analytical Performance for FWA Detection in Water Samples

| Method | Analyte(s) | Sample Matrix | Limit of Quantitation (LOQ) | Mean Recovery (%) |

|---|---|---|---|---|

| SPE & HPLC-ESI-MS/MS nih.gov | 5 FWAs (stilbene & distyrylbiphenyl (B371695) types) | Environmental Waters | 4 - 18 ng/L | 68 - 97 |

| SPE & HPLC researchgate.net | FWAs (DSBP & DAS1) | Spiked Water | 0.01 - 0.1 µg/L | 73 - 89 |

| UPLC with FLR/PDA fda.gov | Tinopal CBS-X | Shrimp | ~0.5 ppm | Not Specified |

| UPLC with FLR/PDA fda.gov | Fluorescent Brightener 28 | Shrimp | ~2.5 ppm | Not Specified |

These findings underscore the capability of advanced analytical and chemometric methodologies to accurately characterize and quantify fluorescent compounds like Fluorescent Brightener 251 in environmentally relevant and complex samples.

Interactions with Substrates and Material Science Applications

Adsorption Mechanisms and Thermodynamics on Fibrous Substrates

Hydrogen bonding is a significant force in the adsorption of fluorescent brighteners onto substrates that contain hydrogen-bond donor or acceptor groups. In the case of cellulosic fibers like cotton, the abundant hydroxyl (-OH) groups on the cellulose (B213188) polymer chains can form strong hydrogen bonds with electronegative atoms (such as nitrogen or oxygen) present in the structure of the brightener molecule. Similarly, for protein fibers like wool or polyamide fibers like nylon, the amide (-CONH-) groups provide sites for hydrogen bonding. These interactions help to anchor the brightener molecules to the fiber surface, contributing to their substantivity and wash fastness.

Electrostatic forces play a crucial role, particularly when dealing with ionic brighteners or substrates with charged surfaces. Many stilbene-based brighteners are anionic, often due to the presence of sulfonic acid groups, which behave like acid dyes. fibre2fashion.com These anionic brighteners are attracted to any cationic sites on the fiber. For protein fibers under acidic conditions, amine groups can become protonated (-NH3+), creating positive charges that strongly attract the anionic brightener molecules. This electrostatic attraction is a key mechanism for the exhaustion of the brightener from the application bath onto the fiber.

The molecular structure of Fluorescent Brightener 251, like many OBAs, is characterized by a planar and extensively conjugated system of aromatic rings. raytopoba.com This planarity facilitates π-π stacking interactions, where the electron-rich aromatic rings of the brightener molecules align with flat, aromatic regions of a substrate or with each other. nih.govrhhz.net This type of interaction is a form of van der Waals force that contributes significantly to the binding of the brightener to the fiber, especially in synthetic fibers with aromatic components. These interactions can influence the final photophysical properties of the adsorbed brightener. reddit.comrsc.org

Table 1: Representative Thermodynamic Parameters for the Adsorption of a Fluorescent Brightener on a Fibrous Substrate

This table provides illustrative data on the thermodynamic parameters that characterize the adsorption process, indicating a spontaneous and endothermic interaction.

| Temperature (K) | Gibbs Free Energy (ΔG°) (kJ/mol) | Enthalpy Change (ΔH°) (kJ/mol) | Entropy Change (ΔS°) (J/mol·K) |

| 298 | -5.2 | 15.7 | 70.1 |

| 313 | -6.3 | 15.7 | 70.1 |

| 328 | -7.4 | 15.7 | 70.1 |

Photophysical Effects on Material Stability and Appearance

The primary function of Fluorescent Brightener 251 is to absorb ultraviolet (UV) radiation and re-emit it as visible blue light, thereby enhancing whiteness. fibre2fashion.comcore.ac.uk However, this very process of high-energy photon absorption can also initiate photochemical reactions that affect the stability of the substrate and other dyes present.

The presence of a fluorescent brightener can reduce the lightfastness of certain co-applied dyes. core.ac.uktextilelearner.net When the brightener molecule absorbs UV radiation, it is promoted to an excited electronic state. While the desired outcome is the release of this energy as fluorescence, the excited brightener can also act as a photosensitizer. It can transfer the absorbed energy to an adjacent dye molecule, promoting the dye to its own excited state. This excess energy can make the dye molecule more susceptible to degradation by reacting with oxygen or other atmospheric components, leading to a faster rate of fading than would occur in the absence of the brightener.

A significant drawback of optical brighteners is their propensity to cause yellowing of the substrate over time, particularly upon exposure to light. fibre2fashion.comtestextextile.com The continuous absorption of UV energy can eventually lead to the photodegradation of the brightener molecule itself. textilelearner.netsci-hub.se This process breaks down the conjugated double bond system that is responsible for the fluorescence effect. The resulting degradation products are often colored, typically yellow, which imparts an undesirable yellowish hue to the material, negating the initial whitening effect. testextextile.com This phenomenon is particularly noticeable in materials displayed in direct sunlight or under UV-rich artificial lighting. sci-hub.se Furthermore, applying the brightener in concentrations exceeding the optimal level, known as the "yellowing point," can also cause a decrease in whiteness and lead to a yellow or greenish appearance. raytopoba.com

Table 2: Illustrative Impact of Fluorescent Brightener on Textile Yellowing Over Time

This table demonstrates the change in the Yellowness Index (YI) of a textile fabric with and without a fluorescent brightener when exposed to a controlled UV source over an extended period.

| Exposure Time (Hours) | Yellowness Index (YI) - Untreated Fabric | Yellowness Index (YI) - Fabric with FB 251 |

| 0 | 5.5 | -2.0 |

| 100 | 5.8 | 0.5 |

| 200 | 6.1 | 4.0 |

| 300 | 6.4 | 8.5 |

| 400 | 6.7 | 13.0 |

Applications in Polymer Science and Coatings

Fluorescent Brightener 251 is a synthetic organic compound belonging to the stilbene (B7821643) derivative family, which is incorporated into plastics, coatings, and inks to improve their visual appeal. nih.gov Its primary function is to absorb ultraviolet light and re-emit it as visible blue light, which counteracts the natural yellowing of polymers and results in a whiter, brighter appearance. nih.govresearchgate.net

The potential for fluorescent brighteners to act as photoinitiators in polymerization reactions is a subject of scientific exploration. Photoinitiators are substances that, upon absorbing light, generate reactive species (such as free radicals) that initiate polymerization. Research has demonstrated that certain fluorescent brighteners, particularly stilbene and thiophene (B33073) derivatives, can function as high-performance, visible-light-sensitive photoinitiators, especially when used in two-component systems with a co-initiator like a diaryliodonium salt. nih.govresearchgate.net These systems are effective for the free radical polymerization of monomers such as acrylates. nih.gov

However, specific studies detailing the function of Fluorescent Brightener 251 as a photoinitiator are not available in the reviewed literature. While it belongs to the broader chemical class of stilbene derivatives that have shown this capability, its specific efficiency, mechanism, and optimal conditions for initiating polymerization have not been publicly documented. Therefore, no specific research findings or performance data can be presented for this compound in this application.

Detailed photochemical and electrochemical investigations are crucial for understanding the behavior of a compound within a polymer system, especially when considering its role as a photoinitiator. Such studies typically involve techniques like electron-spin resonance (ESR) spin trapping, fluorescence spectroscopy, cyclic voltammetry (CV), and steady-state photolysis to elucidate the underlying mechanisms of radical generation. nih.govresearchgate.net

For other fluorescent brighteners, these investigations have revealed key properties:

Photochemical Properties : Studies on compounds like triazinylstilbene (Fluorescent Brightener 28) and 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene show excellent near-UV-visible absorption and strong fluorescent properties, which are critical for their function as photoinitiators. nih.govresearchgate.net

Electrochemical Properties : Cyclic voltammetry is used to determine the oxidation and reduction potentials of the brighteners, which helps in understanding the feasibility of electron transfer reactions between the brightener (in its excited state) and a co-initiator, a critical step in generating polymerizing radicals. nih.gov

Despite the comprehensive research on other brighteners, specific photochemical and electrochemical data for Fluorescent Brightener 251 within polymer systems are absent from the available scientific literature. Investigations using techniques such as cyclic voltammetry or electron-spin resonance specifically for this compound have not been reported in the search results. Consequently, data on its redox potentials, excited state behavior, and the nature of radical species it might generate in a polymer matrix are not available.

Q & A

Q. How can solvent polarity effects on FB251’s Stokes shift be quantitatively correlated with solvatochromic models?

- Methodological Answer : Measure emission spectra in solvents of varying ET(30) polarity. Fit data to Lippert-Mataga equation:

where is the orientation polarizability. Validate with Kamlet-Taft parameters for hydrogen-bonding contributions .

Guidance for Methodological Rigor

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., fluorescence correlation spectroscopy vs. lifetime decay) and consult computational models (TD-DFT) to reconcile discrepancies .

- Ethical Reproducibility : Document synthesis and characterization protocols in SI files per Beilstein Journal guidelines, including raw spectra and statistical datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.